molecular formula C19H19N3O3 B11316464 N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11316464
M. Wt: 337.4 g/mol
InChI Key: PAAZZCUUQVULFR-UHFFFAOYSA-N
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Description

N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propyl-substituted oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogenating agents or nucleophilic substitution using nucleophiles like amines.

Major Products:

    Oxidation: Formation of oxidized oxadiazole derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl or oxadiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is primarily attributed to its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and exerting anticancer effects.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of the phenyl group, propyl-substituted oxadiazole ring, and phenoxyacetamide moiety makes N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide unique.

    Versatility: Its diverse functional groups allow it to participate in various chemical reactions and exhibit multiple biological activities.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C19H19N3O3/c1-2-8-18-21-19(22-25-18)15-11-6-7-12-16(15)24-13-17(23)20-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,20,23)

InChI Key

PAAZZCUUQVULFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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